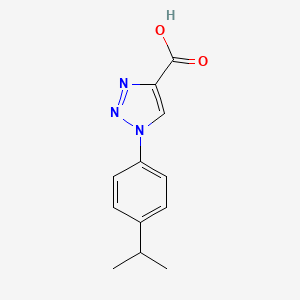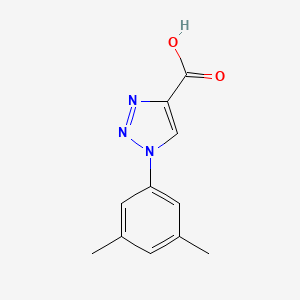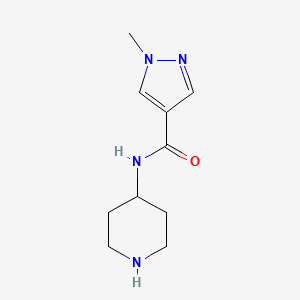![molecular formula C7H6F2O3S B1414915 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid CAS No. 1000932-75-1](/img/structure/B1414915.png)
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid
Descripción general
Descripción
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid is a chemical compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluoromethylsulfanyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of furan-3-carboxylic acid with difluoromethylthiolating agents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods for this compound may involve bulk synthesis techniques, where the reagents are mixed in large reactors under optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Aplicaciones Científicas De Investigación
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-{[(Trifluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-{[(Methylsulfanyl]methyl}furan-3-carboxylic acid:
The unique presence of the difluoromethylsulfanyl group in this compound makes it distinct from its analogs, providing specific advantages in terms of reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-(difluoromethylsulfanylmethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3S/c8-7(9)13-3-5-4(6(10)11)1-2-12-5/h1-2,7H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGYFVAXAWGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)









![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)

